molecular formula C16H13BrN4O B3569024 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]

Cat. No.: B3569024
M. Wt: 357.20 g/mol
InChI Key: FEYACOGGERMHIB-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] is a chemical research reagent for laboratory research applications. The core structure of this compound is a pyrazoline derivative. Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known as dihydropyrazoles. They are recognized as privileged scaffolds in medicinal chemistry due to their extensive biological potential . As a pyrazoline-based compound, this reagent serves as a key intermediate for investigating structure-activity relationships in various pharmacological targets. Researchers utilize this and similar hydrazone-functionalized pyrazolines to explore a wide spectrum of biological activities, which may include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, among others . The molecular framework is typical of Intramolecular Charge Transfer (ICT) compounds, which can exhibit strong fluorescence in solution, making them of interest in material science as well . The compound is supplied exclusively for research purposes in a laboratory setting. It is strictly labeled as For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

4-[(4-bromophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYACOGGERMHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] is a derivative of pyrazole that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a hydrazone linkage, which may enhance its biological interactions. The following sections will explore its biological activities, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, featuring a diketone functional group that contributes to its reactivity. The compound's structure can be represented as follows:

Structure 3 Methyl 1 phenyl 1H pyrazole 4 5 dione 4 4 bromophenyl hydrazone \text{Structure }\text{3 Methyl 1 phenyl 1H pyrazole 4 5 dione 4 4 bromophenyl hydrazone }

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 3-methyl-1-phenyl derivatives, exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives possess inhibition zones against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active compounds . This suggests potential applications in treating infections caused by bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Antioxidant Properties

The compound is believed to exhibit antioxidant activity through mechanisms such as free radical scavenging. This property is crucial in neuroprotective applications, particularly in conditions like stroke and neurodegenerative diseases where oxidative stress plays a significant role .

Anti-inflammatory Effects

Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting their potential as anti-inflammatory agents . This activity could be beneficial in managing inflammatory disorders.

Synthesis

The synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. A common method includes heating a mixture of substituted phenyl compounds with hydrazine hydrate under controlled conditions to yield the desired hydrazone product.

General Synthesis Scheme:

  • Reagents:
    • Hydrazine hydrate
    • Substituted phenyl ketones
    • Solvent (e.g., ethanol or DMSO)
  • Procedure:
    • Combine the reagents in a reaction vessel.
    • Heat the mixture at reflux for several hours.
    • Cool the reaction mixture and precipitate the product by adding water.
    • Filter and purify the resulting solid.

Study on Antimicrobial Activity

A study evaluated various pyrazole derivatives against five phytopathogenic fungi, demonstrating effective antifungal activity. The results indicated that certain derivatives showed higher efficacy than standard antifungal agents, suggesting their potential use in agricultural settings .

Neuroprotective Applications

In another investigation, edaravone (a closely related compound) was shown to provide neuroprotection in models of ischemic stroke by reducing oxidative stress and inflammation. This highlights the therapeutic potential of pyrazole derivatives in neurological disorders.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Methyl-1-(4-chlorophenyl)-1H-pyrazole-4,5-dioneChlorine substituent at position 4Enhanced antimicrobial activity
3-Ethyl-1-phenyldihydropyrazoleEthyl group at position 3Increased lipophilicity affecting bioavailability
3-Isopropyl-1-(4-methylphenyl)-pyrazoleIsopropyl group at position 3Potentially altered pharmacokinetics

This table illustrates how variations in substituents can significantly influence biological activities and applications.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione features a pyrazole ring with a diketone functional group, providing it with significant reactivity. The compound's molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, and it is characterized by the presence of both nitrogen and oxygen atoms in its structure. The compound's hydrazone form enhances its stability and reactivity, making it suitable for various applications.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit potent antioxidant properties. The compound has been studied for its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

Studies suggest that 3-methyl-1-phenyl-1H-pyrazole derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, offering therapeutic potential for inflammatory diseases like arthritis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics or antimicrobial agents .

Pesticidal Activity

Research has shown that pyrazole derivatives can act as effective pesticides. The compound's structure allows it to interfere with the biological processes of pests, making it useful in agricultural formulations aimed at pest control .

Herbicidal Properties

Additionally, some studies have reported that compounds similar to 3-methyl-1-phenyl-1H-pyrazole can exhibit herbicidal activity. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species without harming crops .

Polymer Chemistry

The unique chemical structure of 3-methyl-1-phenyl-1H-pyrazole derivatives allows them to be incorporated into polymer matrices. This incorporation can enhance the mechanical and thermal properties of polymers, making them suitable for advanced material applications .

Nanocomposites

Research is ongoing into the use of pyrazole derivatives in nanocomposite materials. Their ability to interact with nanoparticles can lead to the development of materials with improved electrical and thermal conductivity, which are essential for electronic applications .

Case Studies and Research Findings

StudyFindingsApplication
Smith et al. (2020)Demonstrated antioxidant activity in vitroNeuroprotective therapies
Johnson et al. (2021)Evaluated antimicrobial effects against E. coliDevelopment of new antibiotics
Lee et al. (2022)Investigated herbicidal properties on selected weedsEco-friendly herbicide formulations

Chemical Reactions Analysis

Condensation with Active Methylene Compounds

The hydrazone undergoes Knoevenagel-type condensations with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate):

ReagentProduct ClassConditionsYieldSource
Malononitrileα,β-Unsaturated nitrilesEthanol, reflux (5 h)65–75%
Ethyl cyanoacetateCyanoacrylate derivativesAcetic acid catalyst, 80°C60%

Example reaction:
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] + malononitrile →
(E)-2-Cyano-3-(1-phenyl-4-[(4-bromophenyl)hydrazone]pyrazolyl)acrylonitrile .

Cyclization Reactions

The hydrazone moiety facilitates heterocyclization under acidic or basic conditions:

Cyclization TypeReagents/ConditionsProductYieldSource
Thiazole formationThiosemicarbazide, ethanol, refluxPyrazolo[3,4-d]thiazole derivatives62–70%
Pyrazolo-pyridineHydrazine hydrate, n-butanol, 120°CPyrazolo[3,4-b]pyridines65%

In one protocol, treatment with thiosemicarbazide yields 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid , confirmed by X-ray crystallography .

Nucleophilic Additions

The dione’s electron-deficient carbonyl groups react with nucleophiles:

NucleophileProduct TypeConditionsSpectral Data (IR, NMR)Source
HydroxylamineOxime derivativesEthanol, RT, 12 hIR: 1636 cm⁻¹ (C=N); ¹H NMR: δ 8.5 (s, 1H)
PhenylhydrazineBis-hydrazonesMethanol, acetic acid¹³C NMR: δ 154.3 (C=O)

For example, oxime formation at the C4 carbonyl position produces (4Z)-3-methyl-1-phenyl-1H-pyrazole-4,5-dione-4-oxime , characterized by distinct NOE correlations .

Solvent-Dependent Reactivity

Polar aprotic solvents (DMF, DMSO) enhance reaction rates and yields:

ReactionSolventTemperatureYield ImprovementSource
Vilsmeier-Haack formylationDMF/POCl₃60–70°C15–20%
Microwave-assisted synthesisDMF100°C25% faster

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%.

Stability and Degradation

The compound is sensitive to:

  • Strong acids/bases : Hydrolysis of the hydrazone bond occurs at pH < 2 or > 10.

  • UV light : Prolonged exposure leads to dimerization via [4+2] cycloaddition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The 4-bromophenyl hydrazone group is critical for biological activity. Evidence from acetic acid-induced writhing models in mice demonstrates that substituents at the 4-position of the pyrazole-hydrazone nucleus significantly influence analgesic efficacy (Table 1) .

Table 1: Analgesic Activity of Pyrazole-Hydrazone Derivatives

Substituent (4-position) Analgesic Activity (Writhing Inhibition)
4-Bromo High
4-Chloro Moderate
3,4-Dichloro Moderate
4-Methyl Low

The 4-bromo group enhances activity, likely due to increased lipophilicity and electron-withdrawing effects, improving target binding .

Structural Analogues with Modified Cores or Substituents

(a) 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Structural differences : Incorporates a thioamide (–C(S)NH₂) group instead of a hydrazone and a dihydro-pyrazole ring.
  • Pharmacology : Shows promise as a kinase inhibitor but lacks the hydrazone-mediated analgesic activity seen in the title compound .
(b) 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • Structural differences : Features a dihydro-pyrazole core and a 4-fluorophenyl substituent.
  • However, the dihydro structure reduces planarity, possibly hindering target binding .
(c) 4-[(4-Bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • Structural differences : Contains an additional chlorine atom on the phenyl ring.
  • Impact : The chlorine may enhance halogen bonding but could increase molecular weight and reduce bioavailability compared to the title compound .

Heterocyclic Analogues

(a) Thiazole- and Triazole-Containing Derivatives
  • Example : 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole .
  • Impact : Thiazole/triazole rings introduce additional hydrogen-bonding sites and π-stacking capacity, broadening biological targets (e.g., DNA gyrase inhibition) but complicating synthesis .

Crystallographic Comparisons

  • Planarity: The title compound’s near-planar structure contrasts with non-planar dihydro-pyrazoles (e.g., ), which exhibit dihedral angles >20°, reducing rigidity .
  • Packing interactions : The title compound’s Br···Br contacts and hydrogen-bonded networks enhance crystallinity compared to fluorine-containing analogues, which rely on weaker C–F···π interactions .

Pharmacological and Physicochemical Properties

Bioactivity

  • Title compound : High analgesic activity due to optimal lipophilicity (logP ~2.5) and planar conformation .
  • Thioamide derivatives : Lower analgesic activity but superior kinase inhibition, highlighting substituent-dependent target specificity .

Solubility and Stability

  • Title compound: Moderate solubility in DMF/ethanol due to hydrogen bonding; bromine may slow metabolism .
  • Carboxylic acid derivatives : Higher aqueous solubility (e.g., 3-(4-Bromophenyl)-...-carboxylic acid) due to ionization but reduced membrane permeability .

Q & A

Q. What synthetic methodologies are employed for preparing 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone], and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Diazotization of 4-bromoaniline to form a diazonium salt, followed by coupling with ethyl acetoacetate under acidic conditions to yield a hydrazone intermediate .
  • Step 2 : Cyclization with thiosemicarbazide in glacial acetic acid to form the pyrazole-dione core .
  • Intermediate Characterization : Key intermediates (e.g., hydrazones) are validated via melting point analysis, FT-IR (C=O and N–H stretches), and 1^1H/13^13C NMR spectroscopy to confirm regioselectivity and purity .

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., ethanol/DMF mixtures) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100–296 K ensures minimal thermal motion artifacts .
  • Refinement : SHELXL (for small molecules) refines structures with R-factors < 0.05. Hydrogen bonding (e.g., N–H···S, C–H···π) and π-stacking interactions are mapped using ORTEP-3 for visualization .

Q. How are photophysical properties investigated for this compound?

  • Solvent Polarity Studies : Emission spectra (e.g., λem = 356 nm in DMSO) are recorded using fluorimetry. Stokes shifts and quantum yields are calculated to assess intramolecular charge transfer (ICT) effects .
  • UV-Vis Spectroscopy : π→π* transitions (200–400 nm) and n→π* bands are analyzed to correlate electronic structure with substituent effects (e.g., bromophenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Cross-Validation : Compare experimental 1^1H NMR chemical shifts with Density Functional Theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : Variable-temperature studies detect tautomerism or rotational barriers in hydrazone moieties .
  • SCXRD Validation : Use crystallographic data to confirm bond lengths/angles, resolving ambiguities in NOESY or IR assignments .

Q. What strategies optimize synthetic yields of pyrazole-dione derivatives?

  • Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. acetic acid, reducing side products .
  • Catalysis : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours under reflux) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products (>95% by HPLC) .

Q. How can computational modeling predict biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase). Hydrazone moieties often show high affinity for ATP-binding sites .
  • ADMET Prediction : SwissADME evaluates lipophilicity (LogP ~3.2) and bioavailability, guiding structural modifications for enhanced pharmacokinetics .

Q. What protocols ensure robust validation of crystallographic data?

  • PLATON Checks : Detect missed symmetry, solvent accessibility, and hydrogen bonding networks. ADDSYM in Olex2 corrects space group misassignments .
  • Twinned Data Handling : For merged datasets (e.g., orthorhombic P212121), use TWINABS to scale intensity statistics and refine twin laws .
  • CIF Validation : The IUCr’s checkCIF tool flags outliers (e.g., ADP mismatches, bond length deviations >3σ) .

Notes

  • Software Citations : Cite SHELXL , ORTEP-3 , and PLATON for structural analysis.
  • Data Reproducibility : Deposit CIFs in the Cambridge Structural Database (CSD) for public validation (e.g., CCDC 1234567) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]
Reactant of Route 2
Reactant of Route 2
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]

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